Sodium 3-amino-3-oxopropanoate
Overview
Description
Sodium 3-amino-3-oxopropanoate is an organic compound with the molecular formula C₃H₄NNaO₃ It is a sodium salt derivative of 3-amino-3-oxopropanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-amino-3-oxopropanoate can be synthesized through the reaction of 3-amino-3-oxopropanoic acid with sodium hydroxide. The reaction typically involves dissolving 3-amino-3-oxopropanoic acid in water, followed by the addition of sodium hydroxide to form the sodium salt. The reaction is carried out at room temperature and the product is obtained by evaporating the solvent .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-amino-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: It can be reduced to form amino alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo compounds.
Reduction: Formation of amino alcohols.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
Sodium 3-amino-3-oxopropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.
Biology: It serves as a precursor in the biosynthesis of certain amino acids and peptides.
Medicine: It is investigated for its potential use in drug development and as a biochemical reagent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 3-amino-3-oxopropanoate involves its interaction with specific molecular targets and pathways. It acts as a substrate for various enzymes, facilitating biochemical reactions. For example, it can be converted into malonamate, which is a key intermediate in the biosynthesis of oxytetracycline, an antibiotic .
Comparison with Similar Compounds
- 3-amino-3-oxopropanoic acid
- Sodium 3-oxopropanoate
- 3-amino-2-oxopropanoate
Comparison: Sodium 3-amino-3-oxopropanoate is unique due to its sodium salt form, which enhances its solubility and reactivity compared to its acid counterpart. This makes it more suitable for certain industrial and research applications .
Properties
IUPAC Name |
sodium;3-amino-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO3.Na/c4-2(5)1-3(6)7;/h1H2,(H2,4,5)(H,6,7);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIRRPBPULVPRL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4NNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635472 | |
Record name | Sodium 3-amino-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75993-39-4 | |
Record name | Sodium 3-amino-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00635472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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